molecular formula C15H30N4 B1423179 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine CAS No. 1629218-99-0

1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Cat. No. B1423179
CAS RN: 1629218-99-0
M. Wt: 266.43 g/mol
InChI Key: VVNRVKMOTTTYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine is a chemical compound with the molecular formula C15H30N4. It is also known by its IUPAC name 1-methyl-4-(piperidin-4-yl)piperazine . It is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine involves the reaction of 1-Methylpiperazine with sodium triacetoxyborohydride and acetic acid. This mixture is stirred at room temperature for 16 hours .


Molecular Structure Analysis

The molecular structure of 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine is characterized by a six-membered ring containing two opposing nitrogen atoms . The molecular weight of this compound is 266.43 g/mol .


Physical And Chemical Properties Analysis

1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine is a white to yellow solid at room temperature . It has a molecular weight of 266.43 g/mol . The compound is stable under normal conditions and should be stored at a temperature of +4°C .

Scientific Research Applications

Schistosomiasis Research

1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine and its derivatives have been explored for their activity against schistosomiasis, a parasitic disease. Research dating back to 1957 investigated the synthesis of various 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides and their potential for treating schistosomiasis in animals infected with Schistosoma Japonica (Y. Tung, 1957).

Herbicides and Plant Growth Regulation

Research on 1-methyl and acetyl-4-substituted piperazines, including derivatives of 1-methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine, has demonstrated their potential as herbicides and plant growth regulators. These compounds show notable herbicidal activity and can act as cytokinin mimics, influencing plant growth and development (G. Stoilkova, P. Yonova, K. Ananieva, 2014).

Medicinal Chemistry

Piperazine-1-yl-1H-indazole derivatives, a category including 1-methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine, play a significant role in medicinal chemistry. Research in 2019 presented the synthesis and docking studies of novel compounds in this category, highlighting their importance in drug design and pharmaceutical research (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).

Proteomics

Piperazine-based derivatives have been used for derivatization in proteomics, enhancing the analysis of peptides. Research has shown that derivatives like 1-methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine improve ionization efficiency in mass spectrometry, facilitating the detection and analysis of peptides and proteins (X. Qiao, Liangliang Sun, Lingfan Chen, Yuan Zhou, Kaiguang Yang, Zhen Liang, L. Zhang, Yukui Zhang, 2011).

Drug Development

1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine and its analogs have been explored in drug development, particularly in creating compounds with improved lipophilicity and pharmacological properties. Research has focused on designing analogs with specific functional groups to enhance therapeutic efficacy and reduce side effects (C. Abate, Mauro Niso, E. Lacivita, P. Mosier, A. Toscano, R. Perrone, 2011).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

1-methyl-4-(1-piperidin-4-ylpiperidin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4/c1-17-10-12-19(13-11-17)15-4-8-18(9-5-15)14-2-6-16-7-3-14/h14-16H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNRVKMOTTTYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

CAS RN

1629218-99-0
Record name 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine
Reactant of Route 4
1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine
Reactant of Route 5
1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.